molecular formula C12H16N2 B13877189 2-(pentylamino)Benzonitrile

2-(pentylamino)Benzonitrile

Cat. No.: B13877189
M. Wt: 188.27 g/mol
InChI Key: CTLMURMKLCGOMK-UHFFFAOYSA-N
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Description

2-(pentylamino)Benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a pentylamino group attached to the benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pentylamino)Benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with pentylamine under suitable conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the pentylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(pentylamino)Benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The pentylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

Scientific Research Applications

2-(pentylamino)Benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(pentylamino)Benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, making it useful in catalysis. Additionally, the pentylamino group can interact with biological receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)Benzonitrile
  • 2-(ethylamino)Benzonitrile
  • 2-(propylamino)Benzonitrile
  • 2-(butylamino)Benzonitrile

Uniqueness

2-(pentylamino)Benzonitrile is unique due to the presence of the pentylamino group, which imparts distinct chemical and physical properties. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where shorter alkyl chains may not be effective .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(pentylamino)benzonitrile

InChI

InChI=1S/C12H16N2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,14H,2-3,6,9H2,1H3

InChI Key

CTLMURMKLCGOMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=C1C#N

Origin of Product

United States

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